4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide 4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16317035
InChI: InChI=1S/C17H15N3O3/c1-23-12-5-6-15-13(8-12)16(21)14(10-19-15)17(22)20-9-11-4-2-3-7-18-11/h2-8,10H,9H2,1H3,(H,19,21)(H,20,22)
SMILES:
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol

4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide

CAS No.:

Cat. No.: VC16317035

Molecular Formula: C17H15N3O3

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide -

Specification

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
IUPAC Name 6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C17H15N3O3/c1-23-12-5-6-15-13(8-12)16(21)14(10-19-15)17(22)20-9-11-4-2-3-7-18-11/h2-8,10H,9H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key SOCFNCQDHNLANG-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCC3=CC=CC=N3

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide delineates its quinoline backbone substituted with hydroxy (C4), methoxy (C6), and carboxamide (C3) groups. The carboxamide nitrogen is further functionalized with a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₇H₁₅N₃O₃, yielding a molecular weight of 309.32 g/mol .

Stereoelectronic Features

The quinoline core confers aromaticity and planar geometry, while the pyridinylmethyl group introduces steric bulk and hydrogen-bonding capacity. Key structural attributes include:

  • Hydroxy group (C4): Enhances solubility via hydrogen bonding and participates in tautomerism.

  • Methoxy group (C6): Modulates electronic density and steric interactions, potentially influencing receptor binding .

  • Carboxamide linker (C3): Serves as a hydrogen-bond donor/acceptor, critical for target engagement in kinase inhibition .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight309.32 g/molDerived from
LogP (Predicted)~2.1 (Moderate lipophilicity)Comparable to
Hydrogen Bond Donors3 (OH, NH, CONH)Based on
Hydrogen Bond Acceptors6 (O, N in quinoline, pyridine, amide)Inferred from

Synthetic Methodologies

Core Quinoline Synthesis

The quinoline scaffold is typically constructed via the Skraup or Friedländer reactions. For 6-methoxy-4-hydroxyquinoline precursors, cyclization of substituted anilines with glycerol or ketones under acidic conditions is common . For example, 4-hydroxy-6-methoxyquinoline-3-carboxylic acid can be synthesized by formylation of 3-(4-hydroxy-6-methoxy-2-oxoquinolin-3-yl)-3-oxopropanoic acid using Vilsmeier-Haack reagents .

Carboxamide Formation

Coupling the carboxylic acid intermediate with pyridin-2-ylmethylamine is achieved via activation with carbodiimides (e.g., EDC/HOBt) or through mixed anhydride methods . A representative synthetic route is:

  • Quinoline core preparation:
    Aniline derivativeH2SO4Glycerol4-Hydroxy-6-methoxyquinoline\text{Aniline derivative} \xrightarrow[\text{H}_2\text{SO}_4]{\text{Glycerol}} 4\text{-Hydroxy-6-methoxyquinoline}

  • Carboxylic acid activation:
    4-Hydroxy-6-methoxyquinoline-3-carboxylic acidSOCl2Acid chloride\text{4-Hydroxy-6-methoxyquinoline-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride}

  • Amide coupling:
    Acid chloride+Pyridin-2-ylmethylamineBaseTarget compound\text{Acid chloride} + \text{Pyridin-2-ylmethylamine} \xrightarrow{\text{Base}} \text{Target compound}

Table 2: Synthetic Yield Comparison of Analogous Compounds

Compound ClassYield RangeConditionsReference
N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides70–88%NaOEt, reflux
Pyrano[3,2-c]quinoline aldehydes65–78%Vilsmeier-Haack reaction
Activity TypeMechanismSupporting Evidence
Kinase InhibitionPI3Kα binding, ATP competitionDocking data from
AntiproliferativeCell cycle arrest (G1/S phase)Analog studies in
Analgesicμ-Opioid receptor modulationStructural analogy to

Physicochemical and ADMET Profiles

Solubility and Permeability

The hydroxy and carboxamide groups confer moderate aqueous solubility (~50–100 µM), while the methoxy and pyridinyl groups enhance lipophilicity, favoring blood-brain barrier penetration . Predicted LogP values align with orally bioavailable drugs (2.1–3.0) .

Metabolic Stability

Quinoline derivatives undergo hepatic metabolism via CYP3A4/2D6, with potential hydroxylation at C4 or O-demethylation at C6 . The pyridinylmethyl moiety may undergo N-oxidation, necessitating prodrug strategies for improved pharmacokinetics.

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